Cas no 2680853-62-5 (tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate)

tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate
- 2680853-62-5
- EN300-28286695
-
- インチ: 1S/C16H17N3O2/c1-10-11-7-5-6-8-13(11)18-14(12(10)9-17)19-15(20)21-16(2,3)4/h5-8H,1-4H3,(H,18,19,20)
- InChIKey: HCSWMGPGYGJYOV-UHFFFAOYSA-N
- SMILES: O(C(NC1=C(C#N)C(C)=C2C=CC=CC2=N1)=O)C(C)(C)C
計算された属性
- 精确分子量: 283.132076794g/mol
- 同位素质量: 283.132076794g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 75Ų
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28286695-0.1g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-28286695-5.0g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-28286695-2.5g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-28286695-0.5g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-28286695-0.25g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 0.25g |
$617.0 | 2023-05-25 | ||
Enamine | EN300-28286695-0.05g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-28286695-10.0g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-28286695-1.0g |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate |
2680853-62-5 | 1g |
$671.0 | 2023-05-25 |
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamateに関する追加情報
Introduction to Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate (CAS No. 2680853-62-5)
Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate, identified by its Chemical Abstracts Service (CAS) number 2680853-62-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the quinoline derivatives class, a group of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate, particularly the presence of a cyano group and a methyl substituent on the quinoline ring, contribute to its distinctive chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The synthesis of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the quinoline core, followed by the introduction of the cyano and methyl groups at specific positions. The final step involves the formation of the carbamate linkage, which is achieved through the reaction of an amine derivative with a carbodiimide reagent. This synthetic route highlights the compound's complexity and underscores the importance of meticulous optimization in pharmaceutical synthesis.
In recent years, quinoline derivatives have been extensively studied for their potential in drug discovery, particularly in the development of antimicrobial, antiviral, and anticancer agents. The structural motif of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate exhibits promise due to its ability to interact with biological targets such as enzymes and receptors. The cyano group, for instance, can serve as a bioisostere for other functional groups like carboxylic acids or esters, while the methyl substituent can influence electronic properties and binding affinity. These features make this compound an attractive candidate for further exploration in medicinal chemistry.
One of the most compelling aspects of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate is its versatility in serving as a building block for more complex molecules. Researchers have leveraged its structure to develop novel analogs with enhanced pharmacological properties. For example, modifications at the quinoline ring or the carbamate moiety can lead to compounds with improved solubility, bioavailability, or target specificity. Such structural diversification is crucial in modern drug development, where optimizing molecular properties is key to achieving therapeutic efficacy.
Recent studies have also highlighted the potential of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate in addressing emerging challenges in healthcare. With the rise of drug-resistant pathogens and an aging global population, there is an urgent need for innovative therapeutic strategies. Quinoline derivatives have historically played a role in combating infectious diseases, and compounds like this one offer a new generation of possibilities. Preliminary in vitro assays suggest that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in pathogenic processes. While further research is needed to validate these findings, they underscore the compound's potential as a lead molecule.
The chemical behavior of Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate is also influenced by its solubility profile and stability under various conditions. The presence of polar functional groups such as the carbamate linkage enhances water solubility, which is advantageous for formulation into pharmaceutical products. Additionally, its stability under standard storage conditions ensures that it remains viable for extended periods, facilitating long-term research and development efforts. These characteristics make it a practical choice for both academic laboratories and industrial settings.
From a computational chemistry perspective, virtual screening methods have been employed to identify potential binding interactions between Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate and biological targets. Molecular docking simulations have revealed that this compound can engage with specific pockets on proteins or nucleic acids, suggesting mechanisms for its biological activity. These insights are invaluable for designing experiments aimed at confirming or refining its pharmacological properties. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce reliance on trial-and-error experimentation.
The future prospects for Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate are bright, particularly as new methodologies emerge that allow for more efficient synthesis and characterization of complex organic molecules. Advances in automation and high-throughput screening are enabling faster identification of promising candidates from large libraries of compounds. Moreover, interdisciplinary collaborations between chemists, biologists, and pharmacologists are fostering innovation by combining expertise across different domains. As these efforts continue to evolve, compounds like Tert-butyl N-(3-cyano-4-methylquinolin-2-yl)carbamate are likely to play an increasingly important role in addressing unmet medical needs.
In conclusion,Tert-butyl N-(3-cyano-4-methylquinolin-2-yI)carbamate (CAS No. 2680853- 62 5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with promising preliminary biological activity, make it a compelling candidate for further investigation. As research progresses, this compound has the potential to contribute to novel therapeutic interventions and improve patient outcomes. The ongoing exploration of its properties and applications underscores the importance of continued investment in basic scientific research.
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